molecular formula C18H18ClNO3 B245107 Propyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate

Propyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate

Cat. No. B245107
M. Wt: 331.8 g/mol
InChI Key: DRTKRFRPTPZQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate, also known as propofol, is a commonly used intravenous anesthetic agent. It was first synthesized in 1977 and has since been widely used in clinical practice due to its rapid onset and short duration of action.

Mechanism of Action

Propofol acts on the gamma-aminobutyric acid (GABA) receptor in the brain, enhancing the inhibitory effects of GABA. This results in a decrease in neuronal excitability and ultimately leads to sedation and anesthesia.
Biochemical and Physiological Effects:
Propofol has been shown to have various biochemical and physiological effects. It decreases cerebral metabolic rate, cerebral blood flow, and intracranial pressure. It also reduces systemic vascular resistance and cardiac output, leading to hypotension. Propofol has been shown to have anti-inflammatory and antioxidant properties as well.

Advantages and Limitations for Lab Experiments

Propofol has several advantages for lab experiments, including its rapid onset and short duration of action, making it easy to control the depth and duration of anesthesia. It also has minimal effects on respiratory function, making it useful for studies involving respiratory physiology. However, Propyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate can cause hypotension and respiratory depression, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving Propyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate. One area of interest is the development of new formulations of Propyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate that can be administered via alternative routes, such as intranasal or transdermal administration. Another area of interest is the investigation of the potential neuroprotective effects of Propyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate in various neurological conditions, such as traumatic brain injury and stroke. Additionally, there is ongoing research into the use of Propyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate for sedation in non-intubated patients undergoing procedures such as colonoscopy.

Synthesis Methods

Propofol can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzoyl chloride with sodium acetate to form 4-chlorobenzoic acid. This is then reacted with thionyl chloride and propyl alcohol to form propyl 4-chlorobenzoate. The final step involves the reaction of propyl 4-chlorobenzoate with 4-chloroacetophenone in the presence of a base to form Propyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate.

Scientific Research Applications

Propofol has been extensively studied in scientific research for its anesthetic properties. It has been shown to be effective in inducing and maintaining anesthesia for various surgical procedures. Additionally, Propyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate has been used as a sedative agent in critically ill patients in the intensive care unit.

properties

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

propyl 4-[[2-(4-chlorophenyl)acetyl]amino]benzoate

InChI

InChI=1S/C18H18ClNO3/c1-2-11-23-18(22)14-5-9-16(10-6-14)20-17(21)12-13-3-7-15(19)8-4-13/h3-10H,2,11-12H2,1H3,(H,20,21)

InChI Key

DRTKRFRPTPZQOP-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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